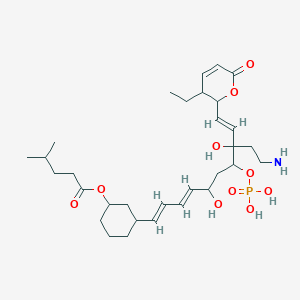
Phoslactomycin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phoslactomycin D is a natural product found in Streptomyces platensis, Streptomyces, and Streptomyces nigrescens with data available.
科学的研究の応用
Antifungal Activity
Phoslactomycin D exhibits potent antifungal properties, particularly against phytopathogenic fungi. Research indicates that it can be effective at concentrations as low as 0.008 μg/ml, demonstrating its potential as a therapeutic agent in managing fungal infections in crops and possibly in clinical settings .
Case Study:
- In a study involving various strains of fungi, this compound was isolated from Streptomyces sp. HK803 and tested against several pathogenic fungi. The results showed substantial inhibition of fungal growth, supporting its use in agricultural fungicides .
Antitumor Activity
This compound has shown weak but notable antitumor activity, with a 50% inhibitory concentration ranging from 2 to 3 μg/ml against various cancer cell lines, including L1210 and P388 . This activity is thought to arise from its role as an inhibitor of protein phosphatase 2A, which is involved in cell signaling pathways that regulate cell growth and differentiation.
Case Study:
- A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that while it may not be as potent as other anticancer agents, its unique mechanism of action could complement existing therapies .
Immunomodulatory Effects
This compound has been observed to induce the production of colony-stimulating factors through the activation of NF-κB pathways. This immunomodulatory effect could have implications for enhancing immune responses in various therapeutic contexts .
Case Study:
- In vitro experiments demonstrated that treatment with this compound led to increased levels of cytokines associated with myeloid differentiation, indicating its potential role in immunotherapy applications .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes such as cathepsin B, which plays a critical role in cancer progression and inflammation. Lactomycins derived from this compound have been identified as effective inhibitors of cathepsin B with IC50 values ranging from 0.8 to 4.5 μg/ml .
Case Study:
- Research involving lactomycins A-C derived from this compound revealed their structural similarities and their capability to inhibit cathepsin B effectively, suggesting potential applications in treating diseases where this enzyme is implicated .
Agricultural Applications
Due to its antifungal properties, this compound is being explored for use in agriculture as a biopesticide. Its ability to target specific fungal pathogens without harming beneficial microorganisms makes it an attractive candidate for sustainable agricultural practices.
Case Study:
- Field trials have been conducted to assess the efficacy of this compound as a biopesticide against common agricultural fungal pathogens. Results indicated significant reductions in disease incidence, supporting its application in crop protection strategies .
Synthetic Derivatives and Modifications
Research into synthetic derivatives of this compound has opened avenues for enhancing its biological activities and broadening its application spectrum. By modifying the acyl substituents at C-18, researchers have developed analogs with improved potency against various biological targets.
Table: Comparison of Phoslactomycin Derivatives
| Derivative Name | Antifungal Activity (μg/ml) | Antitumor Activity (IC50 μg/ml) | Enzyme Inhibition (IC50 μg/ml) |
|---|---|---|---|
| This compound | 0.008 | 2-3 | N/A |
| Lactomycin A | N/A | N/A | 0.8 |
| Lactomycin B | N/A | N/A | 4.5 |
特性
CAS番号 |
122856-28-4 |
|---|---|
分子式 |
C31H50NO10P |
分子量 |
627.7 g/mol |
IUPAC名 |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 4-methylpentanoate |
InChI |
InChI=1S/C31H50NO10P/c1-4-24-13-15-30(35)41-27(24)16-17-31(36,18-19-32)28(42-43(37,38)39)21-25(33)10-6-5-8-23-9-7-11-26(20-23)40-29(34)14-12-22(2)3/h5-6,8,10,13,15-17,22-28,33,36H,4,7,9,11-12,14,18-21,32H2,1-3H3,(H2,37,38,39)/b8-5+,10-6+,17-16+ |
InChIキー |
AAYSLXZWMOLRDM-NAOUFDFXSA-N |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)C)O)OP(=O)(O)O)O |
異性体SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CCC(C)C)O)OP(=O)(O)O)O |
正規SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)C)O)OP(=O)(O)O)O |
同義語 |
phoslactomycin D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















